N-Methylisonicotinamide-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methylisonicotinamide-d3 is a deuterated derivative of N-Methylisonicotinamide, a compound known for its various applications in scientific research. The deuterium atoms replace the hydrogen atoms in the methyl group, which can be useful in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct isotopic signature.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylisonicotinamide-d3 typically involves the methylation of isonicotinamide using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation. The reaction can be summarized as follows:

Isonicotinamide+CD3I→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

化学反应分析

Types of Reactions

N-Methylisonicotinamide-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-Methylisonicotinic acid.

Reduction: It can be reduced to form N-Methylisonicotinamide.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

Oxidation: N-Methylisonicotinic acid

Reduction: N-Methylisonicotinamide

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

N-Methylisonicotinamide-d3, a derivative of nicotinamide, has garnered attention in scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and nutrition. This article delves into its applications, supported by comprehensive data and case studies.

Pharmacological Studies

This compound is utilized in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. It has been investigated as a potential biomarker for renal organic cation transporter 2 (OCT2) activity. Research indicates that the uptake of this compound can be quantified in cell lines overexpressing OCT2, providing insights into drug interactions and transporter-mediated drug disposition .

Metabolic Pathway Analysis

The compound is instrumental in studying the metabolism of nicotinamide derivatives. For instance, it has been used to trace the formation of N1-methylnicotinamide (NMN) from nicotinamide in various biological contexts. This is crucial for understanding the metabolic pathways that contribute to energy homeostasis and cellular function .

Nutritional Research

In nutritional studies, this compound has been applied to assess the bioavailability of nicotinamide and its derivatives from dietary sources. Its incorporation into human or animal models allows researchers to measure the impact of dietary nicotinamide on metabolic health, particularly concerning lipid profiles and energy metabolism .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacological Studies | Investigating ADME characteristics and transporter interactions | Identified as a potential biomarker for OCT2 activity |

| Metabolic Pathway Analysis | Tracing metabolic pathways involving nicotinamide derivatives | Facilitates understanding of NMN formation from nicotinamide |

| Nutritional Research | Assessing bioavailability of dietary nicotinamide | Influences lipid profiles and energy metabolism |

Case Study 1: Pharmacokinetics of this compound

A study conducted on HEK293 cells demonstrated the uptake mechanisms of this compound when exposed to various concentrations of cimetidine, an OCT inhibitor. The results indicated significant differences in uptake rates between treated and untreated cells, suggesting that this compound could serve as a reliable probe for OCT2 activity .

Case Study 2: Impact on Lipid Profiles

In a controlled experiment involving db/db mice, researchers administered this compound to evaluate its effects on post-exercise lipid profiles. The findings revealed that NMN treatment led to improved lipid metabolism compared to untreated controls, highlighting its potential role in managing metabolic disorders .

作用机制

The mechanism of action of N-Methylisonicotinamide-d3 involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with distinct isotopic signatures. This allows for precise tracking and analysis in metabolic studies. The compound is known to interact with enzymes involved in nicotinamide metabolism, influencing various biochemical pathways.

相似化合物的比较

Similar Compounds

N-Methylisonicotinamide: The non-deuterated version of the compound.

1-Methylnicotinamide: A related compound with similar structural features.

Nicotinamide: The parent compound from which N-Methylisonicotinamide is derived.

Uniqueness

N-Methylisonicotinamide-d3 is unique due to the presence of deuterium atoms, which provide distinct isotopic signatures useful in analytical studies. This makes it an invaluable tool in research involving nuclear magnetic resonance spectroscopy and mass spectrometry, where precise quantification and tracking are essential.

生物活性

N-Methylisonicotinamide-d3 (NMINA-d3) is a deuterated derivative of N-methylisonicotinamide, a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic and neurological functions. This article delves into the biological activity of NMINA-d3, examining its mechanisms, effects on various biological systems, and relevant research findings.

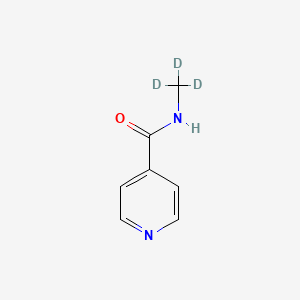

This compound is a modified form of N-methylisonicotinamide, where the hydrogen atoms are replaced with deuterium, enhancing its stability and traceability in biological studies. Its chemical structure is represented as follows:

- Molecular Formula : C₇H₈D₃N₂O

- Molecular Weight : Approximately 154.2 g/mol

NMINA-d3 has been implicated in several biological pathways, particularly in relation to neurotransmitter regulation and cellular metabolism. The compound is known to interact with various neurotransmitter systems, including:

- Dopaminergic System : NMINA-d3 facilitates the transport of dopaminergic neuromodulators, thereby supporting dopaminergic cell integrity in the central nervous system (CNS) .

- Acetylcholine Transport : It mediates bidirectional transport of acetylcholine at the apical membrane of airway epithelial cells, suggesting a role in respiratory function .

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Recent studies have highlighted NMINA-d3's potential as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism.

- Enzymatic Activity : In vitro assays demonstrated that NMINA-d3 exhibits significant inhibitory activity against NNMT. For instance, compounds structurally related to NMINA-d3 showed IC50 values ranging from 1.97 μM to 21.75 μM in cell-based assays .

Neuroprotective Effects

Research indicates that NMINA-d3 may have neuroprotective properties by modulating oxidative stress pathways and enhancing mitochondrial function:

- Oxidative Stress : NMINA-d3 has been shown to reduce oxidative stress markers in neuronal cells, potentially through its influence on nicotinamide levels and SIRT1 activity .

- Cell Viability : Studies reported that NMINA-d3 enhances cell viability under stress conditions, suggesting a protective role against neurodegeneration .

Study on NNMT Inhibition

A recent study explored the NNMT inhibitory effects of various compounds including NMINA-d3. The findings are summarized in Table 1 below:

| Compound | IC50 (μM) | Cell Line | Assay Type |

|---|---|---|---|

| NMINA-d3 | 2.81 | HEK293 | Cell-based assay |

| Compound 4a | 21.75 | HEK293 | Cell-based assay |

| Compound 4c | 1.97 | HEK293 | Cell-based assay |

| Compound 4m | 10 | Enzymatic assay | Enzymatic assay |

This table demonstrates the comparative effectiveness of NMINA-d3 against other compounds tested for their NNMT inhibition capabilities.

Neuroprotective Study

In another investigation focusing on neuroprotection, NMINA-d3 was administered to neuronal cultures subjected to oxidative stress. The results indicated:

- A significant reduction in apoptosis markers.

- Enhanced mitochondrial membrane potential compared to control groups.

These findings suggest that NMINA-d3 may play a crucial role in maintaining neuronal health under oxidative stress conditions.

属性

分子式 |

C7H8N2O |

|---|---|

分子量 |

139.17 g/mol |

IUPAC 名称 |

N-(trideuteriomethyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10)/i1D3 |

InChI 键 |

PLWAKFARFCNHJO-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])NC(=O)C1=CC=NC=C1 |

规范 SMILES |

CNC(=O)C1=CC=NC=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。